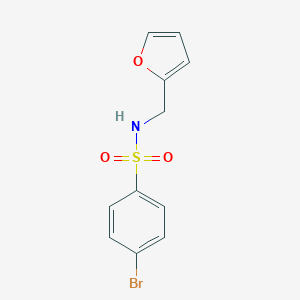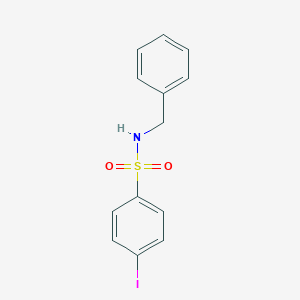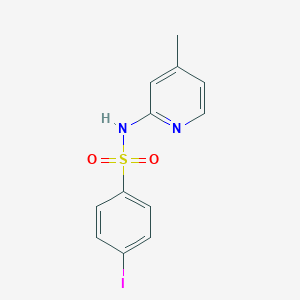
4-Bromophenyl 4-(2-furoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 4-(2-furoylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of benzoate and has been synthesized using various methods, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl 4-(2-furoylamino)benzoate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells (4). The HDAC inhibitory activity of this compound is thought to be due to its ability to bind to the active site of HDAC enzymes and inhibit their activity (5). The mechanism of action of this compound as a fluorescent probe is thought to be due to its ability to bind to proteins and emit fluorescence upon excitation (7).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been reported that this compound exhibits cytotoxicity against cancer cells (4). In addition, this compound has been shown to inhibit the activity of HDAC enzymes (5). The physiological effects of this compound are not known.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Bromophenyl 4-(2-furoylamino)benzoate in lab experiments is its potential as an anticancer agent and HDAC inhibitor. This compound has been shown to exhibit potent activity against cancer cells and inhibit the activity of HDAC enzymes. Another advantage is its potential as a fluorescent probe for the detection of protein-ligand interactions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromophenyl 4-(2-furoylamino)benzoate. One direction is the further investigation of its potential as an anticancer agent and HDAC inhibitor. This compound has shown promising activity against cancer cells and has the potential to be developed into a therapeutic agent. Another direction is the development of more efficient synthesis methods for this compound. The current synthesis methods have limitations in terms of yield and purity, and the development of more efficient methods could improve the availability of this compound for research. Additionally, further investigation of the mechanism of action of this compound as a fluorescent probe could lead to the development of new tools for the study of protein-ligand interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its potential as an anticancer agent, HDAC inhibitor, and fluorescent probe has been studied extensively. The mechanism of action and physiological effects of this compound are not well characterized, and further investigation is needed. The development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent are important future directions for the study of this compound.
Synthesemethoden
The synthesis of 4-Bromophenyl 4-(2-furoylamino)benzoate has been achieved using various methods. One of the most common methods is the reaction of 4-bromophenol with 2-furoyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with benzoic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (1). Another method involves the reaction of 4-bromophenol with 2-furoic acid in the presence of thionyl chloride, followed by the reaction of the resulting intermediate with benzoic acid in the presence of DCC and DMAP (2). The yield of the synthesis method varies depending on the method used, and the purity of the compound can be improved using various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl 4-(2-furoylamino)benzoate has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent (3). In a study conducted by Zhang et al., it was found that this compound exhibited potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (4). In pharmacology, this compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor (5). HDAC inhibitors have been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases (6). In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of protein-ligand interactions (7).
Eigenschaften
Molekularformel |
C18H12BrNO4 |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
(4-bromophenyl) 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H12BrNO4/c19-13-5-9-15(10-6-13)24-18(22)12-3-7-14(8-4-12)20-17(21)16-2-1-11-23-16/h1-11H,(H,20,21) |
InChI-Schlüssel |
PTHRXYNTSJSKEP-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)


![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)
